molecular formula C13H12FNO3 B7630594 7-fluoro-N,N,4-trimethyl-2-oxochromene-3-carboxamide

7-fluoro-N,N,4-trimethyl-2-oxochromene-3-carboxamide

Cat. No. B7630594
M. Wt: 249.24 g/mol
InChI Key: HKSUNRUJANWLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-fluoro-N,N,4-trimethyl-2-oxochromene-3-carboxamide, also known as FTOH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTOH is a heterocyclic compound that contains a fluorine atom, which makes it a highly reactive and versatile compound.

Mechanism of Action

The mechanism of action of 7-fluoro-N,N,4-trimethyl-2-oxochromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in various cellular processes, including DNA replication, transcription, and protein synthesis. 7-fluoro-N,N,4-trimethyl-2-oxochromene-3-carboxamide has been found to inhibit the activity of several histone demethylases, which are enzymes that remove methyl groups from histone proteins, leading to changes in gene expression.
Biochemical and Physiological Effects:
7-fluoro-N,N,4-trimethyl-2-oxochromene-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of gene expression. 7-fluoro-N,N,4-trimethyl-2-oxochromene-3-carboxamide has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

7-fluoro-N,N,4-trimethyl-2-oxochromene-3-carboxamide has several advantages for lab experiments, including its high reactivity, versatility, and ease of synthesis. However, 7-fluoro-N,N,4-trimethyl-2-oxochromene-3-carboxamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 7-fluoro-N,N,4-trimethyl-2-oxochromene-3-carboxamide, including the development of new drugs for cancer therapy, the investigation of its potential applications in materials science and organic synthesis, and the exploration of its potential side effects and toxicity. Further studies are also needed to fully understand the mechanism of action of 7-fluoro-N,N,4-trimethyl-2-oxochromene-3-carboxamide and its potential interactions with other compounds.

Synthesis Methods

The synthesis of 7-fluoro-N,N,4-trimethyl-2-oxochromene-3-carboxamide involves the reaction of 6-fluoro-3,4-dihydro-2H-chromen-2-one with N,N,4-trimethyl-1H-pyrazole-3-carboxamide in the presence of a base. The reaction takes place at room temperature and yields 7-fluoro-N,N,4-trimethyl-2-oxochromene-3-carboxamide as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

7-fluoro-N,N,4-trimethyl-2-oxochromene-3-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. 7-fluoro-N,N,4-trimethyl-2-oxochromene-3-carboxamide has been found to be a potent inhibitor of several enzymes, including histone demethylases, which makes it a promising candidate for the development of new drugs for cancer therapy.

properties

IUPAC Name

7-fluoro-N,N,4-trimethyl-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c1-7-9-5-4-8(14)6-10(9)18-13(17)11(7)12(16)15(2)3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSUNRUJANWLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)F)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-fluoro-N,N,4-trimethyl-2-oxochromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.